molecular formula C29H20ClN5O2S B1657168 Agn-PC-0lssi8 CAS No. 5562-99-2

Agn-PC-0lssi8

Cat. No. B1657168
CAS RN: 5562-99-2
M. Wt: 538.0
InChI Key: CCEBYTLINVKPCY-WCMJOSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-0lssi8 is a useful research compound. Its molecular formula is C29H20ClN5O2S and its molecular weight is 538.0. The purity is usually 95%.
BenchChem offers high-quality Agn-PC-0lssi8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agn-PC-0lssi8 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5562-99-2

Product Name

Agn-PC-0lssi8

Molecular Formula

C29H20ClN5O2S

Molecular Weight

538.0

IUPAC Name

N-[(E)-(2-anilino-4-chloro-1,3-thiazol-5-yl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide

InChI

InChI=1S/C29H20ClN5O2S/c30-26-24(38-29(33-26)32-21-8-2-1-3-9-21)16-31-34-27(36)20-14-12-18(13-15-20)17-35-23-11-5-7-19-6-4-10-22(25(19)23)28(35)37/h1-16H,17H2,(H,32,33)(H,34,36)/b31-16+

InChI Key

CCEBYTLINVKPCY-WCMJOSRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl

Origin of Product

United States

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